tert-Butyl L-lysinate

Description

Properties

Molecular Formula |

C10H22N2O2 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

tert-butyl (2S)-2,6-diaminohexanoate |

InChI |

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)8(12)6-4-5-7-11/h8H,4-7,11-12H2,1-3H3/t8-/m0/s1 |

InChI Key |

UCORYUPEVCQOAL-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl L-lysinate: Structure, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl L-lysinate, a pivotal amino acid derivative. Moving beyond basic data, we delve into the causality behind its application, focusing on the strategic role of its chemical structure in advanced synthetic workflows, particularly in the fields of peptide chemistry and pharmaceutical development.

Core Chemical Identity and Molecular Structure

tert-Butyl L-lysinate is the ester formed between the carboxylic acid of the natural amino acid L-lysine and tert-butanol. This modification temporarily masks the carboxyl group, preventing it from reacting during chemical transformations targeting other parts of the molecule, such as the α-amino or ε-amino groups. Its identity is defined by several key identifiers.

| Identifier | Value | Source |

| CAS Number | 82004-77-1 | [1][2][3] |

| Molecular Formula | C₁₀H₂₂N₂O₂ | [1][2][3] |

| Molecular Weight | 202.30 g/mol | [1][2] |

| IUPAC Name | tert-butyl (2S)-2,6-diaminohexanoate | [3] |

| Common Synonyms | L-Lysine tert-butyl ester; L-Lys-O-t-Bu | [2][3] |

| SMILES | CC(C)(C)OC(=O)N | [3] |

The molecular architecture is fundamental to its utility. The bulky tert-butyl group provides steric hindrance and electronic stabilization to the ester linkage, while the two primary amino groups offer sites for further functionalization.

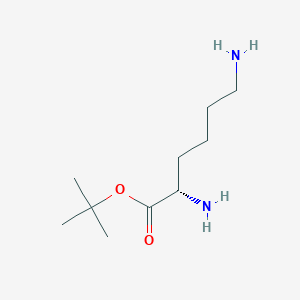

Caption: Chemical structure of tert-Butyl L-lysinate.

Physicochemical and Spectroscopic Profile

The physical state and spectroscopic fingerprint of tert-Butyl L-lysinate are critical for its handling, characterization, and confirmation in synthetic protocols. While the free base is a colorless oil, its derivatives, particularly N-protected forms, are often crystalline white solids.[1][4][]

Table of Physicochemical Properties:

| Property | Value | Notes |

| Appearance | Colorless oil | [1] N-protected derivatives are typically white powders.[4] |

| Solubility | Soluble in many organic solvents. | The hydrochloride salt of Nε-Boc protected forms shows slight solubility in DMSO, ethanol, and methanol, but is insoluble in water.[4] |

| Storage | Store at 2-8 °C under an inert atmosphere. | Although some suppliers list room temperature storage, refrigeration is recommended to minimize degradation.[1][] |

Table of Characteristic Spectroscopic Data:

| Spectroscopy | Characteristic Peaks / Signals | Rationale |

| ¹H NMR | δ ~1.4 ppm (singlet, 9H); δ ~3.0-4.0 ppm (multiplets); δ ~1.5-2.5 ppm (broad singlets, NH₂) | The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, which is an excellent diagnostic marker.[6] The remaining signals correspond to the lysine backbone protons. |

| ¹³C NMR | δ ~170-175 ppm (C=O); δ ~80 ppm (quaternary C of t-Bu); δ ~28 ppm (CH₃ of t-Bu) | The chemical shifts are characteristic of an ester carbonyl, the quaternary carbon of the tert-butyl group, and the methyl carbons, respectively. |

| FT-IR (cm⁻¹) | 3400-3200 (N-H stretch, broad); 2950-2850 (C-H stretch); ~1740 (C=O ester stretch, strong) | The presence of two primary amines results in broad N-H stretching. The most prominent feature is the strong carbonyl absorption of the tert-butyl ester.[7][8] |

| Mass Spec (ESI-MS) | m/z 203.1 ([M+H]⁺) | The expected protonated molecular ion peak for the parent compound (MW 202.3). |

The Chemistry of Protection: Synthesis and Reactivity

The primary utility of tert-Butyl L-lysinate stems from the chemical properties of the tert-butyl ester, which serves as a robust protecting group for the carboxylic acid. In the landscape of peptide synthesis, protecting groups must be "orthogonal," meaning they can be removed under conditions that do not affect other protecting groups on the molecule.

The tert-butyl ester is a cornerstone of the widely used Fmoc/tBu synthesis strategy.[9] It is stable to the basic conditions (typically piperidine) used to remove the Nα-Fmoc group at each cycle of peptide chain elongation.[10][11] However, it is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step to release the completed peptide from the solid support and remove all side-chain protecting groups.[9][12]

Representative Synthetic Workflow

The synthesis of a fully protected Lysine derivative suitable for peptide synthesis, such as Nα-Fmoc-Nε-Boc-L-lysine tert-butyl ester, illustrates the strategic application of orthogonal protection.

Caption: Generalized synthetic workflow for a protected lysine derivative.

Experimental Protocol: Esterification of Nε-Boc-L-lysine

This protocol describes the targeted esterification of the carboxylic acid in the presence of an N-protected amine.

-

Reaction Setup: Suspend Nε-Boc-L-lysine (1 equivalent) in dichloromethane (DCM) in a pressure-rated vessel equipped with a magnetic stirrer.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Esterification: Cool the vessel to -78°C and condense isobutylene (typically 5-10 equivalents) into the mixture.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully vent the vessel in a fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, Nε-Boc-L-lysine tert-butyl ester, can be purified by silica gel column chromatography to yield the final product.

-

Characterization: Confirm the identity and purity of the product using NMR and Mass Spectrometry, comparing the data to the expected profiles.

Causality: The use of isobutylene under acidic conditions is a classic method for forming tert-butyl esters. The Nε-Boc group is stable to these conditions, demonstrating the orthogonality required for multi-step synthesis.

Core Applications in Research and Development

The unique structural features of tert-Butyl L-lysinate and its N-protected variants make them indispensable in several areas of advanced research.

-

Solid-Phase Peptide Synthesis (SPPS): This is the primary application. As a protected building block, it allows for the precise incorporation of lysine residues into a growing peptide chain.[] The acid-labile tert-butyl ester is compatible with the base-labile Fmoc protecting group, which is the dominant strategy in modern SPPS.[9][13] This orthogonality allows for selective deprotection and chain elongation without compromising the integrity of the side-chain or carboxyl protecting groups.

-

Drug Development and Peptide Mimetics: Lysine residues are often key to a peptide's biological activity, involved in binding, solubility, and structural integrity. Using protected lysine derivatives allows for the synthesis of modified peptides with enhanced stability, altered pharmacokinetic properties, or novel functions.[14]

-

Bioconjugation and Drug Delivery: The ε-amino group of lysine is a common site for attaching other molecules, such as fluorescent dyes, imaging agents, or drug payloads.[14] By using a doubly protected derivative like Nα-Fmoc-Nε-Boc-L-lysine tert-butyl ester, a chemist can build a peptide sequence and then, after selective deprotection of the Nε-Boc group, precisely attach a payload to the lysine side chain. This is fundamental to the construction of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[13]

Safety, Handling, and Storage

While tert-Butyl L-lysinate and its common derivatives are not classified as hazardous substances under GHS, standard laboratory safety protocols should always be observed.[15][16]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols or vapors. Avoid contact with skin and eyes.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.

Conclusion

tert-Butyl L-lysinate is more than just a chemical reagent; it is a strategic tool that enables precise control over complex molecular synthesis. Its value lies in the predictable and selective reactivity of the tert-butyl ester group, which provides robust and orthogonal protection for the carboxylic acid functionality. This property is the cornerstone of its utility in modern peptide synthesis and is critical for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. Understanding the chemical principles that govern its use is essential for any scientist working at the forefront of drug discovery and chemical biology.

References

-

LookChem. (n.d.). Cas 13288-57-8, Ne-Boc-L-lysine tert-butyl ester hydrochloride. LookChem. Retrieved February 5, 2026, from [Link]

-

ChemSrc. (2023, October 1). L-Lysine tert-butyl ester | CAS#:82004-77-1. ChemSrc. Retrieved February 5, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Nα,Nε-Bis-boc-L-lysine tert-Butyl Ester | 97347-28-9. Pharmaffiliates. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Lysine tert-butyl ester. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

Rana, T. M., & Meares, C. F. (1990). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Bioconjugate Chemistry, 1(4), 357-362. Available from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Amino Acid Derivatives: The Role of N-Boc-L-lysine tert-butyl ester hydrochloride in Research. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 5, 2026, from [Link]

-

Voleti, R., et al. (2020). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 74(8-9), 425-435. Available from [Link]

-

Rana, T. M., & Meares, C. F. (1990). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Taylor & Francis Online. Retrieved February 5, 2026, from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved February 5, 2026, from [Link]

-

Sabatino, D. (2019). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 211-224. Available from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: L-Lysine hydrochloride. Carl ROTH. Retrieved February 5, 2026, from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids. ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

- 1. tert-butyl L-lysinate 95% | CAS: 82004-77-1 | AChemBlock [achemblock.com]

- 2. L-Lysine tert-butyl ester | CAS#:82004-77-1 | Chemsrc [chemsrc.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

- 9. ethz.ch [ethz.ch]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. peptide.com [peptide.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. carlroth.com [carlroth.com]

Technical Whitepaper: tert-Butyl L-Lysinate – HCl Salt vs. Free Base

This guide provides an in-depth technical analysis of tert-Butyl L-lysinate in its hydrochloride (HCl) salt form versus its free base form. It is structured to support researchers in synthetic planning, handling, and troubleshooting.

Executive Summary

In drug development and peptide chemistry, tert-Butyl L-lysinate (H-Lys-OtBu) serves as a critical C-terminal building block. It provides orthogonal protection (acid-labile ester) relative to base-labile groups (Fmoc) or hydrogenolysis-labile groups (Cbz/Z).

The fundamental distinction between the HCl salt and the Free Base lies in the trade-off between thermodynamic stability and kinetic reactivity .

-

The HCl Salt is the dormant, storage-stable form, where the nucleophilic amine is protonated (

), preventing auto-degradation. -

The Free Base is the active, nucleophilic form (

) required for coupling, but it is thermodynamically unstable and prone to rapid degradation (cyclization, polymerization, oxidation).

Strategic Directive: Researchers should purchase and store the HCl salt, generating the free base in situ or immediately prior to use. Isolation of the free base is discouraged unless strictly necessary for specific purification workflows.

Molecular Architecture & Physicochemical Properties

The following table contrasts the two forms based on standard commercial derivatives (e.g.,

| Feature | HCl Salt (Hydrochloride) | Free Base |

| Chemical State | Ionic Lattice (Crystalline Solid) | Neutral Molecule (Oil or Low-Melting Solid) |

| Electronic State | Protonated Amine ( | Free Amine ( |

| Reactivity | Non-Nucleophilic (Inert to electrophiles) | Nucleophilic (Reacts with esters, anhydrides) |

| Shelf Stability | High (Years at -20°C to 4°C) | Low (Days/Weeks; prone to DKP formation) |

| Hygroscopicity | Moderate (Requires desiccant) | Low (But sensitive to CO |

| Solubility | Water, Methanol, DMSO | DCM, EtOAc, Ether, Toluene |

| Primary Use | Long-term storage, weighing, transport | Immediate coupling reactions |

Mechanistic Insight: The Proton Switch

The HCl moiety acts as a "protection group" for the amine. By protonating the nitrogen lone pair, it shuts down nucleophilicity.

Synthetic Utility & Reactivity[1]

The Role of the tert-Butyl Ester

The tert-butyl ester is chosen for its acid lability . It is stable to basic conditions (piperidine/DMF used in Fmoc deprotection) but cleaves quantitatively with Trifluoroacetic Acid (TFA). This makes tert-Butyl L-lysinate ideal for:

-

Solution Phase Synthesis: Where the C-terminus must remain protected while the N-terminus is elaborated.

-

Side-Chain Anchoring: In cases where the

-amine is used for coupling and the

Coupling Dynamics

To utilize tert-Butyl L-lysinate in a coupling reaction (e.g., amide bond formation), the amine must be deprotonated.

-

In Situ Neutralization (Recommended): The HCl salt is dissolved in the reaction solvent (DMF/DCM) along with the carboxylic acid partner and coupling agent. A tertiary base (DIEA or NMM) is added to strip the HCl.

-

Extractive Isolation (Pre-neutralization): The salt is partitioned between an organic solvent and a basic aqueous phase.

Operational Protocols

Protocol A: In Situ Neutralization (Standard Workflow)

Use this for standard peptide coupling reactions.

-

Dissolution: Dissolve 1.0 equiv of tert-Butyl L-lysinate HCl and 1.0-1.2 equiv of the Carboxylic Acid partner in dry DMF or DCM.

-

Activation: Add the coupling reagent (e.g., HATU, EDC/HOBt).

-

Neutralization: Add 2.0-3.0 equiv of DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .

-

Note: The first equivalent neutralizes the HCl salt; the subsequent equivalents maintain the basic pH required for the coupling reaction.

-

-

Reaction: Stir at room temperature. The free base is generated transiently and consumed immediately by the activated ester.

Protocol B: Isolation of Free Base (Extractive Workup)

Use this only if chloride ions must be strictly excluded.

-

Partition: Suspend tert-Butyl L-lysinate HCl in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Basify: Add an equal volume of cold 5% NaHCO

or 1M NaOH . Shake vigorously until the solid dissolves and the aqueous layer is basic (pH > 10). -

Separation: Separate the organic layer. Extract the aqueous layer once more with organic solvent.[5]

-

Drying: Dry the combined organics over anhydrous Na

SO -

Concentration: Filter and concentrate in vacuo at low temperature (< 30°C).

-

Usage: Use the resulting oil immediately . Do not store.

Visualizing the Workflow

The following diagram illustrates the equilibrium and the decision-making process for handling these compounds.

Figure 1: The conversion workflow. The "In Situ" path (blue box) is preferred to avoid the degradation pathway (red dotted line).

References

-

Chemical Properties & CAS Data : Ne-Boc-L-lysine tert-butyl ester hydrochloride (CAS 13288-57-8).[2][6][] LookChem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 13288-57-8,Ne-Boc-L-lysine tert-butyl ester hydrochloride | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US20020042536A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

molecular weight and formula of L-Lysine tert-butyl ester

An In-depth Technical Guide to L-Lysine tert-butyl ester: Properties, Synthesis, and Application in Peptide Chemistry

Abstract

L-Lysine tert-butyl ester is a pivotal derivative of the essential amino acid L-lysine, extensively utilized in peptide synthesis and drug development. Its primary role is the temporary protection of the α-carboxyl group, a crucial step for the controlled, sequential formation of peptide bonds. This guide offers a comprehensive technical overview of the physicochemical properties, synthesis, and applications of L-Lysine tert-butyl ester, with a specialized focus on its integration into Solid-Phase Peptide Synthesis (SPPS) workflows. This document elucidates the mechanistic rationale behind experimental choices, provides detailed, field-proven protocols for its use and subsequent deprotection, and outlines key analytical methods for its characterization. It is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals, enabling the effective and strategic use of this versatile synthetic building block.

Introduction: The Imperative of Orthogonal Protection in Peptide Synthesis

The chemical synthesis of peptides—biomolecules of immense therapeutic and research significance—is a complex undertaking that hinges on a strategy of orthogonal protection. To direct the formation of amide bonds exclusively between the desired α-carboxyl and α-amino groups, all other reactive functionalities must be reversibly masked. L-lysine, with its primary ε-amino group in the side chain, presents a tripartite challenge, requiring protection of its α-amino, ε-amino, and α-carboxyl groups.

L-Lysine tert-butyl ester addresses the carboxyl protection aspect with strategic elegance. The tert-butyl ester provides robust protection of the α-carboxyl group under the basic and nucleophilic conditions typical of peptide coupling reactions. Its key advantage lies in its lability under acidic conditions, allowing for its selective removal without affecting other common protecting groups like the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) or even the more acid-sensitive Boc (tert-butyloxycarbonyl) group under carefully controlled conditions. This guide provides an in-depth exploration of this critical reagent.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of L-Lysine tert-butyl ester is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂N₂O₂ | [1] |

| Molecular Weight | 202.29 g/mol | [1] |

| IUPAC Name | tert-butyl (2S)-2,6-diaminohexanoate | [1] |

| CAS Number | 82004-77-1 | [1] |

| Appearance | Typically a colorless to light yellow liquid | |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF) |

Note: The properties listed are for the free base form. Various protected and salt forms exist with different properties.[2][3][4][][6]

Synthesis of L-Lysine tert-butyl ester

The synthesis of L-Lysine tert-butyl ester is most commonly achieved via the acid-catalyzed esterification of an Nε-protected L-lysine derivative with isobutylene. This approach ensures regioselectivity for the α-carboxyl group.

General Synthetic Protocol

Reaction Scheme: Nε-Protected-L-Lysine + Isobutylene --(H⁺)--> Nε-Protected-L-Lysine tert-butyl ester

Step-by-Step Methodology:

-

Nε-Amino Group Protection: The synthesis begins with the selective protection of the ε-amino group of L-lysine. Common protecting groups for this step include benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc). This is the most critical step for ensuring the regioselectivity of the subsequent esterification.

-

Esterification Reaction Setup: The Nε-protected L-lysine is suspended in a suitable non-nucleophilic solvent, such as dioxane or dichloromethane, in a pressure-rated vessel.

-

Acid Catalysis: The vessel is cooled (e.g., to -10 °C), and a strong acid catalyst, such as concentrated sulfuric acid or perchloric acid, is added. The acid protonates the isobutylene, generating the electrophilic tert-butyl cation.

-

Isobutylene Addition: A molar excess of liquefied isobutylene is carefully added to the cooled, acidified suspension.

-

Reaction Execution: The vessel is sealed and allowed to warm to room temperature. The reaction is stirred for 2-4 days, with progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is cooled, and the pressure is carefully released. The mixture is neutralized with a base (e.g., aqueous sodium carbonate), and the product is extracted into an organic solvent. The crude ester is then purified, typically by column chromatography on silica gel.

-

Final Deprotection (Optional): If the final target is the free L-Lysine tert-butyl ester, the Nε-protecting group is removed in a final step (e.g., hydrogenolysis for the Z group or acidolysis for the Boc group).

Expertise & Causality: Why This Method?

-

Choice of Esterification: The acid-catalyzed reaction with isobutylene is favored because it proceeds under conditions that are compatible with common amino-protecting groups and avoids the harsh conditions or specialized reagents of other esterification methods.

-

Nε-Protection is Non-Negotiable: Without prior protection of the ε-amino group, the reaction would yield a complex mixture of N-tert-butylated and O-tert-butylated products, rendering the synthesis inefficient and purification arduous.

-

Pressure Vessel: Isobutylene is a gas at room temperature. A sealed, pressure-rated vessel is a critical safety and process requirement to maintain a sufficient concentration of the reagent in the reaction mixture.

Application in Solid-Phase Peptide Synthesis (SPPS)

L-Lysine tert-butyl ester, or more commonly, its Nα-Fmoc and Nε-Boc protected form (Fmoc-Lys(Boc)-OH), is a cornerstone of modern Fmoc-based SPPS. The tert-butyl ester is used to protect the C-terminal carboxyl group when the peptide is assembled in solution or when lysine is the C-terminal residue and esterification to the resin is desired. More frequently, side-chain carboxyl groups (e.g., in Asp or Glu) and hydroxyl groups are protected as tert-butyl esters/ethers. The principles of its use and deprotection are identical.

Experimental Workflow: Incorporation of a Lysine Residue

The following diagram illustrates the standard cycle for adding an Fmoc-Lys(Boc)-OH residue to a growing peptide chain on a solid support.

Caption: Standard Fmoc-SPPS cycle for lysine incorporation.

Protocol: Trustworthiness Through Self-Validation

A key principle of robust SPPS is in-process validation. The Kaiser test is a qualitative method used to detect free primary amines on the resin.

Detailed Coupling Protocol:

-

Pre-Coupling: The resin with the N-terminally deprotected peptide is washed thoroughly with N,N-Dimethylformamide (DMF).

-

Activation & Coupling: In a separate vessel, the amino acid derivative (e.g., 4 eq of Fmoc-Lys(Boc)-OH) is pre-activated with a coupling agent (e.g., 3.95 eq of HBTU) and a non-nucleophilic base (e.g., 8 eq of DIPEA) in DMF for 5-10 minutes. This activated solution is then added to the resin. The reaction is agitated for 1-2 hours.

-

Washing: The resin is drained and washed extensively with DMF to remove all excess reagents and byproducts.

-

Validation (Kaiser Test): A few beads of resin are removed and washed with ethanol. Two drops of each Kaiser test reagent (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine) are added, and the sample is heated at 100°C for 5 minutes.

-

Trustworthy Result: A yellow or colorless result indicates a complete reaction (no free primary amines). The synthesis can proceed to the next Fmoc deprotection step.

-

Failed Reaction: A deep blue or purple color indicates an incomplete coupling. A second coupling (recoupling) must be performed and validated before proceeding. This checkpoint system is crucial for ensuring the fidelity of the final peptide sequence.

-

Deprotection of the tert-butyl Ester

The final step of SPPS is the global deprotection of all side-chain protecting groups (including tert-butyl esters) and cleavage of the peptide from the resin support. This is achieved with a strong acid, typically trifluoroacetic acid (TFA).

Mechanism & Rationale for Scavengers: The TFA protonates the ester oxygen, leading to the elimination of the highly stable tert-butyl cation. This cation is a potent electrophile that can re-attach to electron-rich residues in the peptide, such as Tryptophan or Tyrosine, causing irreversible side-product formation. To prevent this, "scavengers" are included in the cleavage cocktail to trap the cations.

Standard Cleavage Protocol:

-

Resin Preparation: The fully assembled, protected peptide-resin is washed with dichloromethane (DCM) and dried under a stream of nitrogen.

-

Cleavage Cocktail Preparation: A common and robust cleavage cocktail is prepared:

-

95% Trifluoroacetic Acid (TFA)

-

2.5% Water (H₂O)

-

2.5% Triisopropylsilane (TIS)

-

-

Cleavage Reaction: The resin is treated with the cleavage cocktail (approx. 10 mL per gram of resin) and agitated at room temperature for 2-4 hours.

-

Expert Insight: TIS is an excellent scavenger for the tert-butyl cation. Water helps to hydrolyze any remaining protecting groups and aids in the solubility of the cleaved peptide. For peptides containing sensitive residues like methionine or cysteine, 1,2-ethanedithiol (EDT) may also be added.[7]

-

-

Peptide Precipitation & Isolation: The resin is filtered off, and the TFA solution is concentrated. The crude peptide is then precipitated by adding it to a large volume of cold diethyl ether.

-

Purification: The precipitated peptide is pelleted by centrifugation, washed with cold ether, and dried. The crude product is then purified by reverse-phase HPLC.

Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of both the initial building block and the final peptide product.

| Technique | Purpose | Expected Results for L-Lysine tert-butyl ester |

| ¹H and ¹³C NMR | Confirms chemical structure and purity | Spectra will show characteristic signals for the lysine backbone protons and carbons, and a prominent singlet in the ¹H NMR (around 1.5 ppm) integrating to 9 protons for the tert-butyl group. |

| Mass Spectrometry (MS) | Confirms molecular weight | An [M+H]⁺ ion peak at m/z 203.17, confirming the correct mass. |

| RP-HPLC | Assesses purity | A single, sharp peak in the chromatogram indicates a high degree of purity. |

Conclusion

L-Lysine tert-butyl ester and its protected derivatives are not merely reagents but strategic tools that enable the precise chemical construction of complex peptides. Its robust protection of the α-carboxyl group, combined with its clean, acid-labile deprotection, makes it an integral component of modern synthetic strategies. A comprehensive understanding of its properties, the rationale behind its synthesis and application, and the critical validation and deprotection protocols, as outlined in this guide, is paramount for any researcher, scientist, or drug development professional working at the frontier of peptide chemistry.

References

-

L-Lysine tert-butyl ester | C10H22N2O2 | CID 14160143 - PubChem. National Center for Biotechnology Information. [Link]

-

L-Lysine tert-butyl ester | CAS#:82004-77-1. Chemsrc. [Link]

-

Nα-Fmoc-L-Lysine tert-butyl ester hydrochloride. Chem-Impex. [Link]

-

Nα,Nε-Bis-boc-L-lysine tert-Butyl Ester. Pharmaffiliates. [Link]

-

N-epsilon-t-Butyloxycarbonyl-L-lysine t-butyl ester hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

-

Peptide Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Exploring Amino Acid Derivatives: The Role of N-Boc-L-lysine tert-butyl ester hydrochloride in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. ResearchGate. [Link]

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

-

What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. N-epsilon-t-Butyloxycarbonyl-L-lysine t-butyl ester hydrochloride | C15H31ClN2O4 | CID 13819885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

reaction conditions for coupling tert-Butyl L-lysinate with Fmoc-amino acids

Abstract

This guide details the protocol for the site-selective coupling of Fmoc-protected amino acids (Fmoc-AA-OH) to tert-butyl L-lysinate derivatives. This reaction is a cornerstone in the synthesis of C-terminal lysine peptides, peptidomimetics, and lysine-based linkers for antibody-drug conjugates (ADCs). We address the critical challenges of side-chain orthogonality, racemization suppression, and workup efficiency in solution-phase synthesis.

Strategic Analysis & Mechanistic Insight

The Orthogonality Challenge

Coupling to "tert-butyl L-lysinate" requires immediate clarification of side-chain status. Using H-Lys-OtBu (with a free

-

Standard Practice: Use H-Lys(Boc)-OtBu or H-Lys(Z)-OtBu .

-

Why: This ensures the Fmoc-AA couples exclusively to the

-amine. The tert-butyl ester (OtBu) provides C-terminal protection that is acid-labile, matching the removal conditions of the Boc side chain (if used) or remaining stable during Z-group hydrogenolysis.

Coupling Reagent Selection: The Efficiency/Purity Trade-off

For solution-phase synthesis, the choice of coupling reagent dictates the purification strategy.

| Reagent System | Mechanism | Pros | Cons | Recommended For |

| EDC | Carbodiimide mediated | Byproducts are water-soluble; allows "wash-only" purification. | Slower kinetics than uronium salts. | Standard couplings (Cost-effective, scalable).[1] |

| HATU / HOAt / DIPEA | Uronium/Guanidinium | Extremely fast; minimizes racemization via neighboring group effect. | Tetramethylurea byproduct is hard to remove without chromatography. | Sterically hindered AAs (e.g., Fmoc-Val, Fmoc-Ile). |

| DIC / Oxyma | Carbodiimide / Oxime | Green alternative; high racemization suppression. | Urea byproduct (DIU) is insoluble in DCM (precipitates out). | Green chemistry workflows. |

Decision: This protocol focuses on the EDC/HOBt method as the primary workflow due to its superior ease of workup (extraction-based purification), which is critical for intermediate scale-up.

Detailed Protocol: Fmoc-AA Coupling to H-Lys(Boc)-OtBu HCl

Materials & Reagents

-

Carboxylic Acid: Fmoc-Amino Acid (1.0 equiv)

-

Amine: H-Lys(Boc)-OtBu

HCl (1.0 – 1.1 equiv) -

Coupling Agent: EDC

HCl (1.2 equiv) -

Additive: HOBt (anhydrous) or HOAt (1.2 equiv)

-

Base: DIPEA (

-Diisopropylethylamine) (2.5 equiv) – Crucial for freeing the amine salt. -

Solvent: Dichloromethane (DCM) or DMF (if solubility is poor).

Step-by-Step Procedure

Step 1: Pre-Activation (Racemization Suppression)

-

Dissolve Fmoc-AA-OH (1.0 mmol) and HOBt (1.2 mmol) in DCM (10 mL) at 0°C (ice bath).

-

Note: Low temperature is critical during activation to prevent

-proton abstraction (racemization).

-

-

Add EDC

HCl (1.2 mmol). Stir for 15 minutes at 0°C.-

Observation: The solution may become slightly cloudy as the O-acylisourea/active ester forms.

-

Step 2: Amine Neutralization & Coupling

-

In a separate vial, dissolve H-Lys(Boc)-OtBu

HCl (1.1 mmol) in minimal DCM (2 mL). -

Add DIPEA (2.5 mmol) to the Lysine solution.

-

Mechanistic Check: 1.0 equiv neutralizes the HCl salt; the remaining 1.5 equiv maintains basic pH for the aminolysis reaction.

-

-

Transfer the neutralized Lysine solution dropwise into the activated Fmoc-AA mixture at 0°C.

Step 3: Reaction Maintenance

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 4–12 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of Fmoc-AA and the appearance of the product peak (M+H = MW

+ MW

-

Step 4: Workup (The "Wash" Purification) This step relies on the differential solubility of reagents.

-

Dilute the reaction mixture with excess DCM (50 mL).

-

Acid Wash: Wash with 10% Citric Acid or 1M KHSO

(3 x 20 mL).-

Purpose: Removes unreacted amine (Lysine), DIPEA, and DMAP (if used).

-

-

Base Wash: Wash with Saturated NaHCO

(3 x 20 mL).-

Purpose: Removes unreacted Fmoc-AA and HOBt.

-

-

Brine Wash: Wash with Saturated NaCl (1 x 20 mL) to remove trapped water.

-

Dry & Concentrate: Dry organic layer over anhydrous Na

SO

Step 5: Final Purification

-

Typically, the "Wash" yields >90% purity.[2]

-

If higher purity is required, purify via Flash Column Chromatography (SiO

, eluting with Hexane:EtOAc gradient).

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the activation of the Fmoc-AA and the subsequent aminolysis by the Lysine derivative.

Figure 1: Mechanistic pathway of carbodiimide-mediated coupling showing activation and byproduct elimination.

Experimental Workflow

Figure 2: Operational workflow for solution-phase coupling and extraction-based purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation or hydrolysis of active ester. | Ensure anhydrous solvents. Switch to HATU/DIPEA for faster kinetics (requires column purification). |

| Racemization | High temperature or excess base. | Keep activation at 0°C. Use Collidine instead of DIPEA (weaker base). Use Oxyma instead of HOBt. |

| Gelation/Precipitation | Peptide aggregation or poor solubility. | Add DMF (up to 50% v/v) to the DCM reaction mixture. |

| Emulsion during Workup | Similar densities of organic/aqueous layers. | Add more DCM or a small amount of MeOH to break the emulsion. Filter through Celite if solids are present. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][5][6][7][8][9][10][11][12][13][14] Chemical Reviews, 109(6), 2455-2504. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ajpamc.com [ajpamc.com]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. rsc.org [rsc.org]

- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

synthesis of cyclic peptides using L-Lysine tert-butyl ester

Executive Summary

This Application Note details the strategic utilization of L-Lysine tert-butyl ester (H-Lys(Z)-OtBu) as a C-terminal anchor in the solution-phase synthesis of head-to-tail cyclic peptides. While Solid-Phase Peptide Synthesis (SPPS) is ubiquitous, solution-phase synthesis remains the gold standard for short cyclic peptides (tetramers, pentamers) and scale-up operations due to superior impurity profiling and the elimination of resin-bound pseudo-dilution effects.

The protocol leverages the orthogonal protection strategy provided by the tert-butyl ester (acid-labile) and the Benzyloxycarbonyl (Z) group (hydrogenation-labile), enabling precise control over cyclization without side-chain interference.

Strategic Considerations & Mechanism

Why L-Lysine tert-Butyl Ester?

The choice of H-Lys(Z)-OtBu is not arbitrary; it addresses three critical challenges in cyclic peptide synthesis:

-

Orthogonality: The tert-butyl ester (-OtBu) is cleaved by Trifluoroacetic Acid (TFA), while the side-chain Z-group is stable to TFA. This allows for the generation of the linear precursor with a free C-terminus and a protected side-chain, preventing the formation of "lariat" (side-chain-to-tail) byproducts during head-to-tail cyclization.

-

Racemization Suppression: Unlike methyl or ethyl esters, which require saponification (strong base) for deprotection—a process prone to C-terminal racemization—the tert-butyl ester is removed under acidic conditions, preserving the chiral integrity of the L-Lysine.

-

Solubility: The bulky lipophilic tert-butyl group enhances the solubility of protected peptide intermediates in organic solvents (DCM, EtOAc) during the linear elongation phase.

The Protection Scheme

-

N-Terminus: Fmoc (Base-labile). Removed for chain elongation.

-

C-Terminus: OtBu (Acid-labile).[1] Removed prior to cyclization.

-

Side Chain (Lys): Z (Cbz) (Hydrogenation-labile). Stable to both Fmoc and OtBu removal conditions; removed after cyclization.

Experimental Workflow Visualization

The following diagram illustrates the critical pathway from linear assembly to the final cyclic product.

Figure 1: Step-wise workflow for the synthesis of Head-to-Tail cyclic peptides using the Fmoc/tBu/Z orthogonal strategy.

Detailed Protocols

Phase A: Linear Peptide Assembly (Solution Phase)

Objective: Synthesize Fmoc-AA(n)-...-AA(1)-Lys(Z)-OtBu.

Reagents:

-

Starting Material: H-Lys(Z)-OtBu·HCl (1.0 equiv).

-

Coupling Agents: EDC·HCl (1.1 equiv), HOBt (1.1 equiv).

-

Base: DIEA (N,N-Diisopropylethylamine) (2.5 equiv).

-

Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide).[2][3]

Protocol:

-

Activation: Dissolve Fmoc-AA-OH (1.1 equiv), EDC·HCl, and HOBt in DCM at 0°C. Stir for 15 minutes to form the active ester.

-

Coupling: Add H-Lys(Z)-OtBu·HCl and DIEA to the reaction mixture.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight.

-

Workup:

-

Dilute with EtOAc.

-

Wash sequentially with 5% KHSO₄ (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Fmoc Deprotection: Treat the intermediate with 20% Diethylamine (DEA) in DCM for 2 hours. (Note: DEA is preferred over piperidine in solution to avoid forming difficult-to-remove N-acylpiperidine byproducts).

-

Repeat: Repeat activation and coupling steps for subsequent amino acids.

Phase B: Preparation of the Cyclization Precursor

Objective: Generate H-AA(n)-...-Lys(Z)-OH (Free Amine, Free Acid).

Critical Step: This phase requires the simultaneous or sequential removal of N-terminal and C-terminal protecting groups without affecting the side-chain Z group.

Protocol:

-

N-Terminal Cleavage: Remove the final Fmoc group using 20% DEA/DCM. Isolate the free amine H-AA...Lys(Z)-OtBu.

-

C-Terminal Cleavage: Dissolve the peptide in a mixture of TFA/DCM (1:1 v/v) containing 2% water (scavenger). Stir for 1-2 hours at RT.[1]

-

Precipitation: Evaporate TFA and precipitate the crude linear precursor with cold diethyl ether.

Phase C: Head-to-Tail Cyclization (High Dilution)

Objective: Form the peptide bond between N-term and C-term.[6][7]

The "High Dilution" Principle: To favor intramolecular cyclization over intermolecular dimerization (oligomerization), the reaction must be performed at concentrations < 1 mM.

Protocol:

-

Solvent System: Prepare dry DMF or DCM.

-

Reagents: HATU (1.2 equiv), HOAt (1.2 equiv), DIEA (3.0 equiv).

-

Procedure:

-

Dissolve the linear precursor H-AA...Lys(Z)-OH in DMF to a concentration of 0.5 mM to 1.0 mM (e.g., 1 mg peptide in 2-5 mL solvent).

-

Add DIEA.[2]

-

Add HATU/HOAt.

-

Stir vigorously for 24–48 hours at RT.

-

-

Workup: Evaporate DMF under high vacuum. Redissolve in EtOAc and wash as described in Phase A.

Phase D: Global Deprotection

Objective: Remove the Z group from Lysine.

Protocol:

-

Dissolve the cyclic protected peptide in MeOH/AcOH (9:1).

-

Add 10% Pd/C catalyst (10% w/w of peptide).

-

Stir under H₂ atmosphere (balloon) for 4-12 hours.

-

Filtration: Filter through Celite to remove catalyst.

-

Purification: Final purification via Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient).

Data Presentation & Troubleshooting

Reagent Compatibility Table

| Component | Function | Status in this Protocol | Notes |

| H-Lys(Z)-OtBu | Anchor | Essential | Provides orthogonal C-term protection. |

| Fmoc-AA-OH | Building Block | Compatible | Base-labile; orthogonal to OtBu. |

| Boc-AA-OH | Building Block | Incompatible | Boc is acid-labile; removed with OtBu. |

| TFA | Reagent | Used for C-term | Must not contain thioanisole if Z is present (risk of Z reduction). |

| Piperidine | Reagent | Avoid | Use Diethylamine (DEA) for solution phase to ease workup. |

Troubleshooting Guide

-

Issue: Low Cyclization Yield (Dimerization)

-

Cause: Concentration too high.

-

Solution: Reduce concentration to 0.1 mM or use a syringe pump to slowly add the peptide to the coupling agent solution (pseudo-high dilution).

-

-

Issue: Racemization at C-Terminus

-

Cause: Over-activation during cyclization.

-

Solution: Use HOAt as an additive; avoid high temperatures. The use of Lys-OtBu initially prevents this, but the final cyclization of Lys-OH is sensitive.

-

-

Issue: Incomplete Z-Removal

-

Cause: Catalyst poisoning (Sulfur in Met/Cys).

-

Solution: Use Pd(OH)₂ or liquid HF (if equipment permits) if hydrogenation fails.

-

References

-

Thieme Connect. Synthesis of Cyclic Peptides: General Cyclization Procedures. Houben-Weyl Methods of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. PubMed Central. Retrieved from [Link]

-

Leiden University. Synthesis of cyclic peptides as bioconjugation platforms. Scholarly Publications. Retrieved from [Link]

Sources

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. researchgate.net [researchgate.net]

- 3. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]

Application Notes & Protocols: Leveraging tert-Butyl L-lysinate as a Strategic Building Block in Peptidomimetic Synthesis

Introduction: The Strategic Advantage of tert-Butyl L-lysinate in Peptidomimetic Design

In the landscape of drug discovery and chemical biology, peptidomimetics represent a pivotal class of molecules designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The rational design of these synthetic analogues often involves the strategic modification of the peptide backbone or side chains.[2] L-lysine, with its versatile ε-amino group, serves as a frequent focal point for such modifications, enabling the introduction of diverse functionalities to modulate pharmacological properties.[1][3]

This guide focuses on the application of tert-Butyl L-lysinate , a key building block where the carboxylic acid is protected as a tert-butyl ester. This specific protection strategy offers a distinct advantage in complex synthetic routes. The tert-butyl ester is stable under the basic conditions typically used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS), yet it can be selectively cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] This orthogonality is fundamental to multistep syntheses, allowing for precise, sequential manipulations of different functional groups within the growing peptidomimetic chain.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to effectively utilize tert-Butyl L-lysinate. We will delve into its chemical properties, provide detailed, field-tested protocols for its incorporation into peptidomimetic scaffolds, and discuss the critical aspects of deprotection and downstream modifications.

Physicochemical Properties and Handling

Proper handling and storage of amino acid derivatives are paramount to ensure their stability and reactivity. Tert-Butyl L-lysinate and its protected forms are sensitive to moisture and extreme temperatures.

Table 1: Physicochemical Data and Storage Recommendations

| Property | Value | Source/Recommendation |

| Molecular Formula | C10H22N2O2 | (Typical for the free base) |

| Molecular Weight | 202.30 g/mol | (Typical for the free base) |

| Appearance | White to off-white solid or oil | Varies by salt form |

| Storage Temperature | 15-30°C | [5] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed, moisture-resistant container.[5][6] | Avoid direct sunlight. |

| Shelf Life | 2-3 years under optimal conditions. | [5] |

Expert Insight: While room temperature storage is generally acceptable for short periods, for long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation. Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

Core Synthetic Protocols

The true utility of tert-Butyl L-lysinate is realized in its application. The following protocols are designed to be robust and reproducible, providing a solid foundation for your peptidomimetic synthesis endeavors.

Protocol 1: Incorporation of Nα-Fmoc-Nε-Boc-L-lysinate(OtBu) in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for coupling the fully protected lysine derivative onto a solid support resin as part of a growing peptide chain using the Fmoc/tBu strategy.

Workflow Overview:

Caption: Standard Fmoc/tBu SPPS Cycle.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Nα-Fmoc-Nε-Boc-L-lysine tert-butyl ester

-

N,N'-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.[7]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed on a small sample of beads to confirm the presence of a free primary amine.[8]

-

Coupling Reaction:

-

In a separate vial, dissolve 3 equivalents of Nα-Fmoc-Nε-Boc-L-lysine tert-butyl ester and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIEA to the amino acid solution.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Causality and Self-Validation:

-

HBTU/DIEA: This coupling cocktail is highly efficient for forming amide bonds and minimizes racemization. The presence of excess reagents drives the reaction to completion, a core principle of SPPS.[9]

-

Ninhydrin Test: This qualitative test provides a crucial checkpoint. A positive result (blue beads) after deprotection confirms the availability of the amine for the next coupling step. A negative result after coupling indicates the reaction has gone to completion.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the final step where the synthesized peptidomimetic is cleaved from the resin, and all acid-labile side-chain protecting groups (including the tert-butyl ester) are removed.

Deprotection Mechanism:

Caption: Acidolytic cleavage and deprotection.

Materials:

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

Step-by-Step Methodology:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

-

Trustworthiness: The reaction progress can be monitored by taking small aliquots, precipitating the peptide in cold ether, and analyzing by HPLC and mass spectrometry.

-

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[11][12]

-

Protocol 3: Solution-Phase Deprotection of a tert-Butyl Ester

In some synthetic strategies, it may be necessary to selectively deprotect the tert-butyl ester while the peptidomimetic is in solution.

Materials:

-

tert-Butyl ester-containing compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the tert-butyl ester-protected compound in DCM.

-

Deprotection: Add an equal volume of TFA to the DCM solution (1:1 v/v). Stir the reaction at room temperature for 2-5 hours.[13]

-

Causality: The strong acidity of TFA protonates the ester oxygen, facilitating the elimination of the stable tert-butyl cation.[14]

-

-

Workup:

-

Evaporate the DCM and TFA under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting carboxylic acid by flash chromatography or recrystallization, if necessary.

Alternative Deprotection Conditions: For substrates sensitive to strong acid, milder conditions can be explored, such as using ZnBr2 in DCM, which can offer chemoselectivity in the presence of other acid-labile groups.[15]

Advanced Applications & Strategic Considerations

The use of tert-Butyl L-lysinate extends beyond simple peptide elongation. The orthogonally protected ε-amino and C-terminal carboxyl groups provide a platform for creating complex and diverse molecular architectures.

-

Peptoid Synthesis: In the sub-monomer approach to peptoid synthesis, a bromoacetic acid acylation step is followed by displacement with a primary amine.[7][16] If tert-Butyl L-lysinate is used as the amine component, the tert-butyl ester remains intact for later deprotection and further modification at the C-terminus.

-

Branched and Cyclic Peptidomimetics: The ε-amino group of a lysine residue within a linear peptide can be deprotected on-resin (if protected with a more labile group like Mtt) to allow for the synthesis of a second peptide chain, creating a branched structure. Alternatively, after cleavage, the deprotected ε-amino group and the C-terminal carboxyl group (from the deprotected tert-butyl ester) can be cyclized.

-

Conjugation and Labeling: The lysine side chain is a common site for attaching labels (like fluorophores) or conjugating other molecules (like lipids or carbohydrates) to enhance the properties of the peptidomimetic.[17][18] The tert-butyl ester ensures the C-terminus is protected during these modifications.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling | - Steric hindrance - Poor resin swelling - Inactive reagents | - Double couple the problematic residue - Use a different coupling agent (e.g., HATU) - Ensure all reagents are fresh and anhydrous |

| Incomplete tBu Deprotection | - Insufficient cleavage time - Low TFA concentration | - Extend the cleavage time to 4-6 hours - Use a higher concentration of TFA (e.g., 95%)[10] |

| Side Product Formation (t-Butylation) | - Inefficient scavenging of tert-butyl cations | - Increase the proportion of scavenger (TIS) in the cleavage cocktail - Add other scavengers like ethanedithiol (EDT) if cysteine is present[9][19] |

| Poor Precipitation in Ether | - Peptide is too short or too hydrophilic | - Use a larger volume of cold ether - Lyophilize the TFA solution directly (if equipment is available) |

Conclusion

tert-Butyl L-lysinate is a powerful and versatile building block for the synthesis of sophisticated peptidomimetics. Its key feature, the acid-labile tert-butyl ester, provides essential orthogonal protection that is compatible with standard Fmoc-based solid-phase synthesis. By understanding the principles behind its use and adhering to robust, well-validated protocols, researchers can confidently incorporate this reagent to construct novel molecular architectures with tailored biological functions, paving the way for the next generation of peptide-based therapeutics.

References

- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.

- Exploring Amino Acid Derivatives: The Role of N-Boc-L-lysine tert-butyl ester hydrochloride in Research. NINGBO INNO PHARMCHEM CO.,LTD..

- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry.

-

Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. Available from: [Link]

-

Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. Available from: [Link]

-

Inhibition of Histone Lysine Acetyltransferases by Coenzyme A Analogs. MDPI. Available from: [Link]

-

Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. Available from: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]

-

The Role of Modified Lysine Derivatives in Peptide Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

-

Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. ResearchGate. Available from: [Link]

-

Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Available from: [Link]

-

The Chemical Biology of Reversible Lysine Post-Translational Modifications. National Institutes of Health. Available from: [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]

-

A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available from: [Link]

-

Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. National Institutes of Health. Available from: [Link]

-

Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. Available from: [Link]

-

Cationic antimicrobial peptidomimetics based on L-lysine and aliphatic derivatives of enantiomers of valine and leucine. ResearchGate. Available from: [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available from: [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available from: [Link]

-

An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. National Institutes of Health. Available from: [Link]

-

Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available from: [Link]

-

Side Chain Modifications To Improve Peptide Structure–Activity Relatio. eRepository @ Seton Hall. Available from: [Link]

-

Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. ChemRxiv. Available from: [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available from: [Link]

-

Current peptidomics: Applications, purification, identification, quantification, and functional analysis. National Institutes of Health. Available from: [Link]

-

Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. PubMed. Available from: [Link]

-

Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health. Available from: [Link]

-

Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. National Institutes of Health. Available from: [Link]

-

Peptoids: a modular approach to drug discovery. PNAS. Available from: [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. lib.arizona.edu. Available from: [Link]

-

Handling and Storage of Peptides - FAQ. AAPPTec. Available from: [Link]

-

A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Publishing. Available from: [Link]

-

Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect. Available from: [Link]

-

An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. National Institutes of Health. Available from: [Link]

-

Solid-phase synthesis of functionalized bis-peptides. PubMed. Available from: [Link]

- Method for preparing amino acid esters. Google Patents.

-

Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Semantic Scholar. Available from: [Link]

-

Storage of cell samples for ToF-SIMS experiments—How to maintain sample integrity. National Institutes of Health. Available from: [Link]

-

Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. Available from: [Link]

-

Fmoc solid phase peptide synthesis?. ResearchGate. Available from: [Link]

-

Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. National Institutes of Health. Available from: [Link]

Sources

- 1. "Side Chain Modifications To Improve Peptide Structure–Activity Relatio" by Neelam Lahankar [scholarship.shu.edu]

- 2. researchgate.net [researchgate.net]

- 3. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pangoo.biz [pangoo.biz]

- 6. peptide.com [peptide.com]

- 7. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ijsra.net [ijsra.net]

- 13. rsc.org [rsc.org]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]

- 17. nbinno.com [nbinno.com]

- 18. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

preparation of N-epsilon-protected lysine derivatives from H-Lys-OtBu

Abstract

This guide details the regioselective synthesis of

Strategic Analysis & Scientific Logic

The Regioselectivity Paradox

Lysine contains two nucleophilic amino groups with distinct electronic properties:

-

-Amine: Adjacent to the electron-withdrawing ester group. Lower basicity (

-

-Amine: A primary alkyl amine. Higher basicity (

Why Simple pH Control Fails:

Attempting to selectively acylate the

The Solution: Transient

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the "Transient Imine" pathway, ensuring orthogonal protection of the

Caption: Workflow for the regioselective

Detailed Protocol: Preparation of H-Lys(Z)-OtBu

Target: Synthesis of

Reagents & Materials

| Component | Equiv. | Role |

| H-Lys-OtBu · HCl | 1.0 | Substrate |

| Benzaldehyde | 1.1 | Transient |

| Benzyl Chloroformate (Z-Cl) | 1.1 | |

| Triethylamine (TEA) | 3.0 | Base (Neutralization + Reaction) |

| Magnesium Sulfate (MgSO₄) | Excess | Dessicant (Drives imine formation) |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| 1N HCl / KHSO₄ | Reagent | Imine hydrolysis |

Step-by-Step Methodology

1. Free Base Preparation &

-

Rationale: The HCl salt must be neutralized to allow Schiff base formation. Water removal is critical to drive the equilibrium toward the imine.

-

Protocol:

-

Suspend H-Lys-OtBu · HCl (2.39 g, 10 mmol) in anhydrous DCM (30 mL).

-

Add TEA (1.4 mL, 10 mmol) and stir for 10 min to liberate the free amine.

-

Add MgSO₄ (2.0 g) followed by Benzaldehyde (1.12 mL, 11 mmol).

-

Stir vigorously at Room Temperature (RT) for 4–6 hours.

-

Checkpoint: TLC (EtOAc/Hexane) should show consumption of the starting amine and formation of a less polar imine spot.

-

Filter off MgSO₄ and rinse the cake with dry DCM (10 mL). Use the filtrate directly in Step 2.

-

2. Selective

-

Rationale: The

-nitrogen is now locked in a -

Protocol:

-

Cool the filtrate from Step 1 to 0°C (Ice bath).

-

Add TEA (1.5 mL, 11 mmol).

-

Dropwise add Benzyl Chloroformate (Z-Cl) (1.57 mL, 11 mmol) diluted in DCM (5 mL) over 15 minutes.

-

Allow the mixture to warm to RT and stir for 2–3 hours.

-

Monitoring: Monitor by HPLC or TLC. The intermediate is

-Benzylidene-Lys(Z)-OtBu.

-

3. Imine Hydrolysis & Isolation

-

Rationale: Schiff bases are acid-labile. Mild acidic conditions cleave the

-imine without hydrolyzing the tert-butyl ester (which requires strong acid/TFA) or the Z-group. -

Protocol:

-

Add 1N aqueous KHSO₄ (30 mL) to the reaction mixture and stir vigorously for 1 hour at RT. (Alternatively, use 1N HCl if contact time is short, but KHSO₄ is safer for the OtBu ester).

-

Transfer to a separatory funnel. Separate the layers.

-

Wash the organic layer (DCM) with water (2 x 30 mL) to remove benzaldehyde (partial) and salts.

-

Critical Extraction Step: The product H-Lys(Z)-OtBu is a lipophilic amine.

-

Extract the organic layer with 1N HCl (2 x 20 mL). The product moves to the aqueous phase as the hydrochloride salt; Benzaldehyde remains in the DCM.

-

-

Wash the combined acidic aqueous extracts with Ether (2 x 20 mL) to remove residual benzaldehyde.

-

Basify the aqueous phase to pH 9–10 using saturated Na₂CO₃ or NaHCO₃ .

-

Extract the free base product into EtOAc (3 x 30 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

4. Product Characterization

-

Appearance: Colorless to pale yellow viscous oil (often solidifies upon standing or HCl salt formation).

-

Yield: Typical isolated yields are 80–85%.

-

Storage: Store at -20°C. Stable for months.

Quality Control & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Purity (HPLC) | > 95% | If <95%, check for residual Benzaldehyde (254 nm). Reprocess via acid/base extraction.[1] |

| Identity (MS) | [M+H]⁺ calc. for Z-Lys-OtBu | If mass corresponds to di-Z, the imine formation was incomplete. Ensure anhydrous conditions in Step 1. |

| Racemization | < 1% D-isomer | Avoid excessive heating during imine formation. Use mild bases (TEA/DIPEA) rather than strong inorganic bases. |

| OtBu Stability | Intact | Do not use strong acids (TFA, conc. HCl) or heat during the hydrolysis step. |

References

-

Bezas, B., & Zervas, L. (1961). On the Peptides of L-Lysine. Journal of the American Chemical Society. Link (Foundational work on Lysine amine differentiation).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

-

Scott, J. W., et al. (1981). Selective Acylation of Diamines. Journal of Organic Chemistry. Link (Mechanistic insights into aminolysis selectivity).

-

Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science). Link

Disclaimer: This protocol is intended for research use only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note & Protocols: Leveraging Tert-Butyl L-lysinate in Liquid-Phase Peptide Synthesis

Abstract

This document provides a comprehensive guide to the principles and practices of liquid-phase peptide synthesis (LPPS) with a specific focus on the strategic use of tert-Butyl L-lysinate. LPPS, a classical yet highly relevant technique, offers distinct advantages for the large-scale synthesis of short to medium-length peptides, providing high purity and cost-effectiveness.[1][2][3] The incorporation of tert-Butyl L-lysinate serves as a cornerstone of this methodology, offering a robust and versatile protecting group strategy. This guide will delve into the mechanistic underpinnings of LPPS, provide detailed, field-tested protocols for the synthesis of a model dipeptide, and offer insights into process optimization and characterization.

Introduction: The Strategic Value of Liquid-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) has become a dominant methodology for peptide production, liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, remains a powerful and often preferred method for specific applications.[3][4] LPPS involves the stepwise elongation of a peptide chain in a homogenous solution, with purification of the intermediate product after each coupling step.[3][4] This iterative purification process is a key advantage of LPPS, as it allows for the early detection and removal of side products, leading to a higher purity of the final crude peptide.[3][4]

LPPS is particularly well-suited for:

-

Large-scale production of peptides: The scalability of solution-phase reactions often surpasses that of SPPS.[5][6]

-

Synthesis of shorter peptides: LPPS is highly cost-effective and efficient for the production of shorter peptide sequences.[1][2]

-

Fragment condensation: Pre-synthesized peptide fragments can be coupled together in solution, a powerful strategy for producing very long or complex peptides.[3]

-

Greener Chemistry: LPPS can be designed to use fewer reagents and solvents compared to SPPS, aligning with the principles of green chemistry.[3][4]

The Role of Tert-Butyl L-lysinate: A Versatile Building Block

The strategic selection of protecting groups is fundamental to the success of any peptide synthesis campaign. In the context of LPPS, tert-Butyl L-lysinate offers a compelling combination of stability and selective deprotection. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality of the lysine side chain.[7]

Key Advantages of the Tert-Butyl Protecting Group:

-

Acid Lability: The tert-butyl group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[8] This allows for selective deprotection without affecting other, more acid-stable protecting groups that might be present on the peptide.

-

Stability: The tert-butyl ester is stable to the basic conditions often employed for the deprotection of N-terminal protecting groups like Fmoc, and to the conditions of peptide coupling.[7]

-

Simplified Workflows: The straightforward application of the tert-butyl protecting group simplifies the overall experimental design of the peptide synthesis.[7]

Core Principles of the LPPS Workflow

The synthesis of a peptide in the liquid phase follows a cyclical process of coupling and deprotection. Each cycle adds a single amino acid to the growing peptide chain.

The fundamental steps are:

-

Protection: The reactive groups of the amino acids (the α-amino group and any reactive side chains) are protected to prevent unwanted side reactions during coupling.[1]

-

Activation & Coupling: The carboxylic acid of the N-terminally protected amino acid is activated using a coupling reagent, making it susceptible to nucleophilic attack by the free amine of the C-terminal amino acid (or peptide).[1][3]

-

Deprotection: The N-terminal protecting group of the newly formed dipeptide is removed, exposing a free amine for the next coupling reaction.[1]

-

Purification: After each coupling and deprotection step, the intermediate peptide is purified to remove excess reagents and byproducts.[3][4]

This cycle is repeated until the desired peptide sequence is assembled.

Experimental Protocols: Synthesis of a Model Dipeptide (Ala-Lys)

This section provides a detailed, step-by-step protocol for the synthesis of the dipeptide L-Alanyl-L-Lysine (Ala-Lys) using Boc-L-Alanine and tert-Butyl L-lysinate hydrochloride.

Materials and Reagents

| Reagent | Grade | Supplier |

| Boc-L-Alanine | ≥98% | Sigma-Aldrich |

| tert-Butyl L-lysinate hydrochloride | ≥98% | Combi-Blocks |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Fisher Scientific | |

| 1M Hydrochloric Acid (HCl) | Fisher Scientific | |

| Brine (saturated NaCl solution) | Fisher Scientific | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific |

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DCC is a potent allergen and sensitizer. TFA is highly corrosive. Handle these reagents with extreme care.

Workflow Diagram

Sources

- 1. bachem.com [bachem.com]

- 2. gencefebio.com [gencefebio.com]

- 3. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]

- 4. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]

- 5. Liquid-Phase Peptide Synthesis (LPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. veranova.com [veranova.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing TFA Deprotection Times for Tert-Butyl Esters